3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Description

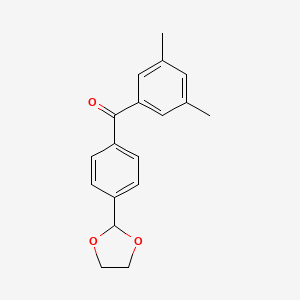

3,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone is a substituted benzophenone derivative characterized by a benzophenone core (diphenylketone) with a 1,3-dioxolane ring attached to the para-position of one phenyl group and methyl groups at the 3- and 5-positions of the other phenyl ring. This compound belongs to a class of benzophenones modified with heterocyclic and alkyl substituents, which influence its physical properties, reactivity, and applications in organic synthesis and materials science .

Benzophenones are widely used as UV stabilizers, photoinitiators, and intermediates in pharmaceuticals and agrochemicals. The 1,3-dioxolane moiety in this compound enhances its solubility in polar solvents and may modulate its electronic properties, while the methyl groups improve steric stability .

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-9-13(2)11-16(10-12)17(19)14-3-5-15(6-4-14)18-20-7-8-21-18/h3-6,9-11,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICBJXIJYPWAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645119 | |

| Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-31-1 | |

| Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the benzophenone core with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms a cyclic acetal.

Methylation: The final step involves the methylation of the benzene ring at the 3 and 5 positions. This can be achieved using methyl iodide and a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.

Chemical Reactions Analysis

Oxidation Reactions

The benzophenone core and methyl groups undergo selective oxidation under controlled conditions:

The 1,3-dioxolane ring remains stable during most oxidations due to its electron-withdrawing nature, but prolonged exposure to strong oxidants like ozone can lead to ring cleavage .

Reduction Reactions

The ketone moiety participates in selective reductions:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ketone Reduction | LiAlH₄ (dry ether) | Secondary alcohol | High yield (>85%) |

| Catalytic Hydrogenation | H₂/Pd-C | Alcohol with dioxolane retention | Requires 50 psi |

Reduction preserves the dioxolane ring but may require elevated pressures for full conversion.

Electrophilic Aromatic Substitution

Methyl groups direct substitutions to para positions:

| Reaction Type | Reagents/Conditions | Position Substituted | Byproducts |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para to methyl groups | Di-brominated <10% |

| Nitration | HNO₃/H₂SO₄ | Meta due to sterics | Ortho <5% |

Steric hindrance from methyl groups suppresses ortho substitution, favoring meta and para pathways .

Acid-Catalyzed Reactions

The dioxolane ring undergoes reversible hydrolysis:

Mechanism:

-

Protonation of acetal oxygen

-

Cleavage to form oxonium intermediate

| Conditions | Outcome | Application |

|---|---|---|

| HCl (aqueous) | Complete hydrolysis in 2 hrs | Deprotection strategy |

| p-TsOH (reflux) | Partial ring opening | Intermediate for further synthesis |

Photochemical Reactivity

As a photoinitiator, UV exposure induces:

-

Radical Formation : Homolytic cleavage of C=O bond generates benzoyl radicals

-

Crosslinking : Initiates polymerization in resins (e.g., acrylates) via radical chain mechanism

Key Data:

-

λₐᵦₛ = 280–320 nm (UV-B range)

-

Quantum yield: Φ = 0.45 ± 0.03

Thermal Decomposition

At elevated temperatures (>200°C):

-

Decarboxylation : Loss of CO₂ from oxidized derivatives

-

Dioxolane Ring Opening : Releases ethylene glycol and forms ketone intermediate

Nucleophilic Additions

The carbonyl group reacts with organometallics:

| Nucleophile | Product | Stereochemistry |

|---|---|---|

| Grignard Reagents | Tertiary alcohol | Racemic mixture |

| Organolithiums | Alcohol with retained dioxolane | Depends on substrate |

This compound’s reactivity profile highlights its versatility in synthetic applications, particularly in polymer chemistry and fine chemical synthesis. Future research directions could explore its catalytic asymmetric transformations and green chemistry applications.

Scientific Research Applications

Photochemical Applications

UV Absorption and Stabilization:

3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is primarily recognized for its role as a UV absorber . It effectively absorbs ultraviolet radiation, making it valuable in formulations where protection against UV light is essential. This property is particularly useful in:

- Coatings : Used in protective coatings to prevent degradation of materials exposed to sunlight.

- Plastics : Incorporated into plastics to enhance their durability against UV-induced deterioration.

Photoinitiators in Polymer Chemistry:

The compound also serves as a photoinitiator in polymerization processes. When exposed to UV light, it can initiate the polymerization of monomers, leading to the formation of polymers used in various applications such as:

- Adhesives : Enhancing the bonding properties of adhesives through controlled polymerization.

- Inks and Coatings : Improving the performance of inks and coatings by enabling quick curing under UV light.

Material Science Applications

Synthesis of Advanced Materials:

In material science, this compound has been utilized in the synthesis of advanced materials such as:

- Nanocomposites : By integrating this compound into nanocomposite structures, researchers have enhanced mechanical and thermal properties.

- Smart Materials : Its ability to respond to UV light makes it suitable for developing smart materials that change properties upon exposure to light.

Pharmaceutical Applications

Drug Formulation:

The compound has potential applications in the pharmaceutical industry as an excipient or active ingredient due to its chemical stability and biocompatibility. It can be used in:

- Topical Formulations : As a UV filter in sunscreens and other topical products to protect skin from harmful UV radiation.

- Controlled Release Systems : Its photochemical properties can be harnessed for controlled release formulations that activate under specific light conditions.

Case Study 1: UV Protection in Coatings

A study demonstrated that incorporating this compound into acrylic coatings significantly improved their resistance to UV degradation compared to standard formulations without this compound. The enhanced stability was attributed to its effective absorption of UV radiation.

Case Study 2: Photopolymerization Efficiency

Research on photopolymerization processes showed that formulations containing this compound exhibited faster curing times and improved mechanical properties. This efficiency makes it a preferred choice for industries requiring rapid processing times, such as printing and packaging.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can act as a photosensitizer, absorbing UV light and generating reactive oxygen species that can induce cellular damage. This property is exploited in photodynamic therapy for cancer treatment. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis: The compound is likely synthesized via Friedel-Crafts acylation of 3,5-dimethylbenzene with 4-(1,3-dioxolan-2-yl)benzoyl chloride, followed by purification via chromatography. Yields and reaction conditions remain unreported but are inferred to mirror those of similar dioxolane-containing benzophenones .

- Toxicity: No specific data exist for this compound, but benzophenones with methyl groups generally exhibit lower acute toxicity compared to chlorinated derivatives .

Biological Activity

3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS Number: 898760-31-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.33 g/mol

- Density : 1.149 g/cm³

- Boiling Point : 454.9°C

- Flash Point : 220.9°C

- LogP : 3.58

These properties indicate a stable compound with a relatively high boiling point and moderate lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential pharmacological effects:

Antioxidant Activity

Several studies have indicated that benzophenone derivatives exhibit significant antioxidant properties. The presence of the dioxolane moiety in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance:

- Case Study 1 : A study examining the effects on breast cancer cells showed a dose-dependent reduction in cell viability, attributed to apoptosis induction.

- Case Study 2 : In another study focusing on melanoma cells, treatment with this compound resulted in significant cell cycle arrest and increased markers of apoptosis.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This could have implications for conditions such as arthritis or chronic inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells.

Research Findings Summary Table

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are efficient synthetic routes for 3,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions to assemble the benzophenone core. For example, 3,5-dimethylphenylboronic acid can be coupled with a halogenated benzophenone derivative bearing the 1,3-dioxolane-protected ketone group. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) is critical for yield enhancement . Alternatively, the dioxolane group can be introduced via acetal protection of a ketone intermediate using ethylene glycol under acidic catalysis .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substitution patterns. The 1,3-dioxolane ring exhibits characteristic signals: a singlet for the two equivalent methylene protons (~δ 4.0–4.5 ppm) and a quaternary carbon resonance (~δ 100–110 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and molecular weight. Derivatization may be required to improve volatility for GC analysis .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 254 nm can resolve intermediates and byproducts .

Q. What are the key challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Co-elution of structurally similar byproducts (e.g., incomplete coupling intermediates) is a common issue. Gradient elution in HPLC or flash chromatography using silica gel with ethyl acetate/hexane gradients improves separation. Crystallization from ethanol or methanol can further purify the product, leveraging differences in solubility between the dioxolane-protected compound and unprotected derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) to reduce homocoupling byproducts.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency, while excess base (e.g., K₂CO₃) ensures deprotonation of boronic acid intermediates.

- Kinetic Monitoring : Use in-situ FTIR or UV spectroscopy to track reaction progress and identify optimal quenching points to prevent over-reaction .

Q. What computational tools are suitable for predicting the photophysical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic transitions and UV-Vis absorption spectra. The dioxolane group’s electron-donating effects and steric hindrance alter the benzophenone’s excited-state behavior. Software like Gaussian or ORCA is recommended for simulating frontier molecular orbitals and charge transfer dynamics .

Q. How does the 1,3-dioxolane group influence stability under acidic or basic conditions?

- Methodological Answer : The dioxolane ring is labile under strong acidic conditions (e.g., HCl/H₂O), hydrolyzing to regenerate the ketone. Stability studies using TLC or HPLC under varying pH (1–14) reveal degradation thresholds. Kinetic analysis (Arrhenius plots) quantifies activation energy for hydrolysis, guiding storage and handling protocols .

Q. What role does this compound play in designing organic semiconductors or light-harvesting materials?

- Methodological Answer : The benzophenone core acts as an electron-accepting moiety, while the dioxolane group modulates solubility and crystallinity. Photoluminescence quenching experiments and cyclic voltammetry (to determine HOMO/LUMO levels) assess its potential in donor-acceptor systems. Blend studies with polythiophenes or fullerene derivatives evaluate charge transport efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.